molecular formula C10H10BrFO3 B11790708 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane

Katalognummer: B11790708
Molekulargewicht: 277.09 g/mol
InChI-Schlüssel: ARILMOVQWQGJAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is a halogenated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a phenoxy group bearing bromine and fluorine at the 4- and 3-positions, respectively. The dioxolane moiety confers moderate polarity, influencing solubility in organic solvents, while the halogen substituents enhance metabolic stability and electronic interactions in biological systems . Potential applications span agrochemicals, enzyme inhibition, and pharmaceutical intermediates, though specific studies on this compound require further exploration.

Eigenschaften

Molekularformel

C10H10BrFO3

Molekulargewicht

277.09 g/mol

IUPAC-Name

2-[(4-bromo-3-fluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI-Schlüssel

ARILMOVQWQGJAP-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)COC2=CC(=C(C=C2)Br)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((4-Brom-3-fluorphenoxy)methyl)-1,3-dioxolan beinhaltet typischerweise die Reaktion von 4-Brom-3-fluorphenol mit einem geeigneten Dioxolan-Vorläufer. Ein übliches Verfahren beinhaltet die Verwendung einer Base wie Kaliumcarbonat, um das Phenol zu deprotonieren, gefolgt von der Zugabe eines Dioxolanderivats unter Rückflussbedingungen . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Zusätzlich kann die Verwendung automatisierter Systeme für die Zugabe von Reagenzien und die Temperatursteuerung die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

2-((4-Brom-3-fluorphenoxy)methyl)-1,3-dioxolan kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

    Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

    Reduktionsreaktionen: Die Reduktion der Verbindung kann zur Bildung von Alkoholen oder Alkanen führen.

Häufige Reagenzien und Bedingungen

    Substitution: Häufige Reagenzien sind Natriumazid, Kaliumthiocyanat und primäre Amine. Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie DMF oder DMSO durchgeführt.

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren Bedingungen verwendet.

    Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Hauptprodukte

    Substitution: Bildung von Aziden, Thiocyanaten oder Aminen.

    Oxidation: Bildung von Ketonen oder Aldehyden.

    Reduktion: Bildung von Alkoholen oder Alkanen.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane serves as an important intermediate in the synthesis of more complex organic molecules. Its dioxolane structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit biological activities such as:

  • Antimicrobial Activity : Research indicates that this compound has shown effectiveness against various pathogens, demonstrating potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Properties : In vitro studies have assessed its cytotoxic effects on cancer cell lines, revealing significant inhibition of cell growth at certain concentrations.

Material Science

In material science, 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is utilized in synthesizing novel materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Inhibition Studies

In vitro studies have shown that this compound can inhibit FAAH with an IC₅₀ value significantly lower than other known inhibitors, indicating its potency as a therapeutic agent.

Cytotoxicity Evaluation

Cell viability assays using various cancer cell lines demonstrated that while some concentrations reduced cell viability, others maintained it without significant toxicity. This highlights its potential for selective therapeutic applications.

Anti-inflammatory Activity

The compound exhibited anti-inflammatory effects by significantly reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells at low concentrations (1 µM). This suggests its utility in treating neuroinflammatory conditions.

Wirkmechanismus

The mechanism of action of 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromofluorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Halogen Substitution Patterns

2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443349-96-9)
  • Structural Differences: Features a 5-bromo-2-fluorophenoxy group attached via an ethyl linker (vs. methyl in the target compound).
  • The shifted halogen positions (5-Br, 2-F vs. 4-Br, 3-F) alter steric and electronic profiles, affecting binding to biological targets like cytochrome P450 enzymes .
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1)
  • Safety data highlight risks associated with halogenated aromatics, including respiratory irritation .

Functional Group Modifications

Azalanstat (HO-1 Inhibitor)
  • Structure: (2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-[((4-aminophenyl)thio)methyl]-1,3-dioxolane .
  • Key Differences: Incorporates imidazole and aminophenylthio groups.
  • Activity : Exhibits potent HO-1 inhibition (IC₅₀ = 4.06 ± 1.8 µM) with >10-fold selectivity over HO-2. The imidazole group coordinates with heme iron, while the dioxolane optimizes steric fit .
QC-57 (HO-1 Selective Inhibitor)
  • Structure : 2-[2-phenylethyl]-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolane .
  • Activity : Replacing a ketone with dioxolane improved HO-1 selectivity (IC₅₀ = 0.76 ± 0.4 µM vs. 100 µM for HO-2). Demonstrates how dioxolane rings enhance isoform specificity .

Agrochemical Derivatives

Compound D26 (1-((2-(4-fluorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)
  • Structure : Dioxolane linked to a triazole group and 4-fluorophenyl.
  • Activity: Broad-spectrum fungicide with EC₅₀ = 11.96 ± 0.98 mg/L against Rhizoctonia solani, comparable to difenoconazole (8.93 ± 0.91 mg/L). Molecular docking confirms inhibition of fungal CYP51 P450, a target for ergosterol biosynthesis inhibitors .

Data Tables

Table 2. Structural and Physicochemical Properties

Compound Halogen Substituents Linker/Spacer Key Functional Groups LogP*
Target Compound 4-Br, 3-F (phenoxy) Methyl None ~2.5†
CAS 1443349-96-9 5-Br, 2-F (phenoxy) Ethyl None ~3.0†
D26 4-F (phenyl) Methyl Triazole ~2.8‡

*Predicted using analogous structures.
†Estimated based on bromo/fluoro substitution trends.
‡LogP from similar triazole-containing agrochemicals.

Key Findings and Structure-Activity Relationships (SAR)

  • Linker Length : Ethyl spacers (vs. methyl) increase hydrophobicity, favoring membrane penetration but reducing target specificity .
  • Functional Groups : Imidazole (azalanstat) and triazole (D26) moieties enable coordination with metal ions or hydrogen bonding, critical for enzyme inhibition .
  • Safety : Brominated dioxolanes require stringent handling due to respiratory and dermal hazards .

Biologische Aktivität

2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound that has garnered interest due to its unique structural features and potential biological activities. The compound contains a dioxolane ring and a halogen-substituted phenyl group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈BrF O₂
  • Molecular Weight : Approximately 277.09 g/mol
  • Functional Groups : Dioxolane ring, bromo and fluoro substituents on the phenyl group

The presence of bromine and fluorine atoms enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets.

The biological activity of 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Interaction Studies

Research indicates that the compound exhibits significant binding affinity towards certain biological targets. Techniques such as molecular docking and kinetic assays are employed to elucidate these interactions.

Antimicrobial Activity

Preliminary studies suggest that 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane possesses antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer activity. Studies have demonstrated that it can inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Study 1: Anticancer Efficacy

In a study focused on leukemia cells, compounds structurally similar to 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane demonstrated significant cytotoxic effects. The IC₅₀ values for growth inhibition were assessed, revealing that these compounds could effectively reduce cell viability at low concentrations .

Study 2: Enzyme Inhibition

Research has explored the enzyme inhibition capabilities of this compound. For instance, it showed promising results in inhibiting specific kinases involved in cancer progression. The presence of halogen substituents was noted to enhance binding affinity and selectivity towards these targets .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacteria
AnticancerInhibits proliferation in cancer cells
Enzyme InhibitionInhibits specific kinases

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.